molecular formula C3H6N6O B11511581 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11511581
M. Wt: 142.12 g/mol
InChI Key: IUABABMIMWMKIV-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide (molecular formula: C₃H₄N₄O₂; average mass: 128.091 g/mol) is a nitrogen-rich heterocyclic compound characterized by a 1,2,5-oxadiazole (furazan) core substituted with amino and carbohydrazonamide functional groups . This compound and its derivatives have garnered attention in pharmacological research, particularly for treating neglected tropical diseases due to their bioactivity and stability under physiological conditions .

Properties

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

N',4-diamino-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9)

InChI Key

IUABABMIMWMKIV-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1N)/C(=N/N)/N

Canonical SMILES

C1(=NON=C1N)C(=NN)N

Origin of Product

United States

Preparation Methods

Cyclization of Diamidoxime Precursors

A common route to 1,2,5-oxadiazoles involves the reaction of diamidoximes with dehydrating agents. For example, 3,4-diaminofurazan (DAF) is synthesized via cyclization of glyoxal dioxime under acidic conditions. Adapting this method, the 4-amino-1,2,5-oxadiazole intermediate could be prepared by treating a substituted diamidoxime with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):

R-C(=N-OH)-NH2+POCl3R-1,2,5-oxadiazole+HCl+H3PO4\text{R-C(=N-OH)-NH}2 + \text{POCl}3 \rightarrow \text{R-1,2,5-oxadiazole} + \text{HCl} + \text{H}3\text{PO}4

Nitration and Reduction for Amino Group Installation

The 4-amino substituent is introduced via nitration followed by catalytic hydrogenation. For instance, nitration of 3-carboxy-1,2,5-oxadiazole using mixed acid (HNO₃/H₂SO₄) yields the 4-nitro derivative, which is reduced to the amine using Pd/C and H₂:

1,2,5-oxadiazole-3-carboxylic acidH2SO4HNO34-nitro-1,2,5-oxadiazole-3-carboxylic acidH2Pd/C4-amino-1,2,5-oxadiazole-3-carboxylic acid\text{1,2,5-oxadiazole-3-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} \text{4-nitro-1,2,5-oxadiazole-3-carboxylic acid} \xrightarrow[\text{H}2]{\text{Pd/C}} \text{4-amino-1,2,5-oxadiazole-3-carboxylic acid}

Carbohydrazonamide Functionalization

Hydrazine Conjugation with Carbonyl Intermediates

The carbohydrazonamide group is installed via condensation of hydrazine with a carbonyl-containing oxadiazole intermediate. For example, 4-amino-1,2,5-oxadiazole-3-carbaldehyde reacts with hydrazine hydrate to form the target compound:

4-amino-1,2,5-oxadiazole-3-carbaldehyde+N2H44-amino-1,2,5-oxadiazole-3-carbohydrazonamide+H2O\text{4-amino-1,2,5-oxadiazole-3-carbaldehyde} + \text{N}2\text{H}4 \rightarrow \text{this compound} + \text{H}_2\text{O}

Acetylation as a Protecting Strategy

The N'-acetyl derivative (as described in) is synthesized by treating the carbohydrazonamide with acetic anhydride, which can later be hydrolyzed to yield the parent compound:

This compound+(CH3CO)2ON’-acetyl-4-amino-1,2,5-oxadiazole-3-carbohydrazonamide+CH3COOH\text{this compound} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N'-acetyl-4-amino-1,2,5-oxadiazole-3-carbohydrazonamide} + \text{CH}_3\text{COOH}

Alternative Pathways from Patent Literature

Oxidative Cyclization with H₂O₂

The oxidation of amino precursors with H₂O₂ in the presence of tungsten catalysts (as seen in) could stabilize the oxadiazole ring while introducing oxygen-containing functional groups.

Analytical Validation and Challenges

Spectroscopic Confirmation

  • ¹H NMR : The acetyl group in the N'-acetyl derivative resonates at δ 2.1 ppm (singlet), while the hydrazonamide NH protons appear as broad signals near δ 8–9 ppm.

  • ¹³C NMR : The oxadiazole ring carbons are observed at δ 155–160 ppm, with the carbonyl carbon at δ 170 ppm.

Thermal and Mechanical Stability

While stability data for the target compound are scarce, analogous 1,2,5-oxadiazoles exhibit decomposition temperatures >200°C and mechanical insensitivity (impact sensitivity >10 J).

Industrial and Research Implications

The synthetic routes outlined here enable scalable production of this compound for applications in:

  • Energetic materials : As a precursor to high-performance explosives like DNTF.

  • Pharmaceuticals : The hydrazonamide moiety is a common pharmacophore in antitubercular and anticancer agents.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 4-amino-1,2,5-oxadiazole derivatives showcases a broad spectrum of biological activities:

  • Anticancer Activity :
    • Compounds containing the oxadiazole ring have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have been synthesized that exhibit high cytotoxicity against human tumor cells, with selectivity ratios favoring cancerous cells over normal cells .
    • A study highlighted the synthesis of new oxadiazole-containing structures that displayed significant anticancer activity against multiple cancer cell lines, indicating their potential as lead compounds in oncology .
  • Antimicrobial Effects :
    • The oxadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. This includes activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory and Analgesic Properties :
    • Research has indicated that certain oxadiazole derivatives can modulate inflammatory pathways and provide pain relief, suggesting their utility in treating inflammatory diseases .
  • Other Biological Activities :
    • Additional studies have reported activities such as anticonvulsant and antiviral effects, showcasing the versatility of these compounds in addressing various health conditions .

Synthetic Methodologies

The synthesis of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide can be approached through various strategies:

  • Condensation Reactions :
    • The formation of oxadiazoles typically involves the condensation of hydrazides with carbonyl compounds or isocyanates. This method allows for the introduction of various substituents that can enhance biological activity .
  • Molecular Hybridization :
    • Hybridization techniques have been employed to create novel compounds by linking oxadiazoles with other pharmacophores such as penicillins or amino acids. This approach has led to the discovery of compounds with improved selectivity and potency against cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cytotoxicity Assays :
    • In one study, a library of oxadiazole derivatives was evaluated for cytotoxicity against a panel of cancer cell lines. The results showed that specific derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, highlighting their potential as new anticancer agents .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial efficacy of synthesized oxadiazole derivatives against clinically relevant bacterial strains. The findings demonstrated notable inhibition zones compared to standard antibiotics, suggesting their potential role in treating resistant infections .
  • In Vivo Studies :
    • Preliminary in vivo studies have been conducted to assess the therapeutic efficacy and safety profile of selected oxadiazole derivatives in animal models. These studies are crucial for understanding pharmacokinetics and toxicology before advancing to clinical trials .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime
  • Molecular Formula: C₃H₅N₅O₂ (monoisotopic mass: 143.04 g/mol).
  • Key Features : The oxime derivative introduces an additional hydroxylamine group, enabling a three-dimensional hydrogen-bonded network (N–H⋯N, N–H⋯O, O–H⋯N interactions) that enhances crystallinity and solubility .
4-Amino-1,2,5-oxadiazole-3-carboxylic acid 2-oxide
  • Molecular Formula : C₃H₃N₃O₃ (mass: 129.07 g/mol).
  • This derivative is a precursor for polynitrogen heterocycles .
  • Applications : Explored in energetic materials and as intermediates in synthesizing bioactive molecules.
4-Amino-N-{2-[(3-phenylprop-2-ynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
  • Molecular Formula : C₁₄H₁₅N₅O₂ (mass: 301.31 g/mol).
  • Key Features : The addition of a propargylamine-ethyl side chain enhances lipophilicity and membrane permeability, making it suitable for targeting intracellular enzymes .

Functional Analogues

2-(4-Amino-1,2,5-oxadiazol-4-yl)-imidazole Derivatives
  • Key Features : These compounds integrate imidazole and oxadiazole rings, creating dual heterocyclic systems with enhanced π-π stacking and kinase inhibitory activity.
  • Applications : Patent data highlight their role as protein kinase inhibitors, particularly in oncology (e.g., Vertex Pharmaceuticals’ derivatives targeting tyrosine kinases) .
4-Amino-1,2,4-triazole Derivatives
  • Key Features: Replacing oxadiazole with triazole alters electronic properties and coordination behavior. For example, Cu(II)-4-amino-1,2,4-triazole complexes exhibit anion-dependent symmetry changes, useful in sensor design .
  • Applications : Corrosion inhibition in alkaline environments and spin-crossover materials in molecular electronics .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Synthetic Method
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide C₃H₄N₄O₂ 128.091 Hydrazonamide, amino Neglected disease therapeutics Condensation of furoxanyl amidrazones
(Z)-4-Amino-1,2,5-oxadiazole-3-carboxamide oxime C₃H₅N₅O₂ 143.04 Oxime, carboxamide Crystal engineering, ligand synthesis Oxime formation via hydroxylamine coupling
4-Amino-1,2,5-oxadiazole-3-carboxylic acid 2-oxide C₃H₃N₃O₃ 129.07 Furoxan ring, carboxylic acid Energetic materials, intermediates Oxidation of parent oxadiazole
2-(4-Amino-1,2,5-oxadiazol-4-yl)-imidazole C₅H₄N₆O 180.13 Imidazole, oxadiazole Protein kinase inhibition Cyclocondensation of nitrile derivatives

Research Findings and Pharmacological Insights

  • Bioactivity: The carbohydrazonamide derivative demonstrates superior bioactivity against Trypanosoma cruzi compared to triazole analogues, likely due to enhanced hydrogen-bonding with parasitic enzymes .
  • Stability: Furoxan-containing derivatives (e.g., 2-oxide) exhibit higher thermal stability (decomposition >200°C) than non-oxidized counterparts, critical for drug formulation .
  • Selectivity: Imidazole-oxadiazole hybrids show nanomolar inhibition of kinases like JAK3, attributed to their planar heterocyclic systems fitting ATP-binding pockets .

Biological Activity

4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide (referred to as 4-AOCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding the biological activity of 4-AOCA, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of 4-AOCA typically involves the reaction of malononitrile with hydrazine derivatives, leading to the formation of oxadiazole rings. Characterization methods such as NMR spectroscopy, FTIR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-AOCA. For instance, derivatives from the oxadiazole family have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative study involving 4-AOCA derivatives, compounds exhibited IC50 values ranging from 13.6 to 48.37 µM against HCT-116 and PC-3 cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer activity.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
4-AOCA Derivative AHCT-11613.6
4-AOCA Derivative BPC-348.37
Reference Compound (Doxorubicin)HCT-116<1

Antimicrobial Activity

In addition to its anticancer properties, 4-AOCA has shown promising antimicrobial activity. Studies have reported that oxadiazole derivatives can inhibit bacterial growth effectively. For example, a derivative exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
4-AOCA Derivative CStaphylococcus aureus1.56
4-AOCA Derivative DEscherichia coli0.78

The biological activity of 4-AOCA is attributed to its ability to interact with various biological targets. For instance, molecular docking studies have indicated that oxadiazole derivatives can bind effectively to enzymes involved in cancer metabolism and bacterial growth . This binding disrupts normal enzymatic functions, leading to cell death or inhibition.

Case Studies

Case Study: Antitumor Activity Evaluation
A study conducted by de Oliveira et al. synthesized a series of substituted oxadiazoles and evaluated their antitumor activity against different cell lines . The results indicated that structural modifications significantly influenced the potency of these compounds. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.

Case Study: Antimicrobial Efficacy
Research by Dhumal et al. assessed the antimicrobial properties of various oxadiazole derivatives against Mycobacterium bovis . The study found that specific modifications led to compounds with remarkable inhibitory effects on both active and dormant bacterial states.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide, and how can purity be ensured?

The synthesis involves suspending methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol and adding hydrazine hydrate under controlled conditions . Key parameters include:

  • Reagent ratios : Stoichiometric excess of hydrazine (1.5–2.0 equivalents) to drive the reaction to completion.
  • Temperature : Reflux at 65–70°C for 6–8 hours to maximize yield.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity.
    Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • FT-IR : Confirm the presence of NH₂ (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and oxadiazole ring vibrations (950–1000 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show signals for the amino group (δ 6.2–6.5 ppm) and hydrazide NH (δ 9.8–10.2 ppm) .
  • HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 143.10 .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against E. coli and S. aureus).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ thresholds .
  • Ligand-binding studies : UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to evaluate chelation potential, a precursor for energetic material applications .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict thermodynamic feasibility of derivatization reactions. For example:

  • Nitro-substitution : Calculate activation energy barriers for nitration at the oxadiazole ring.
  • Metal complexation : Molecular docking simulations (AutoDock Vina) to identify stable coordination geometries with Cu²⁺ or Zn²⁺ .
    Experimental validation via TGA/DSC can confirm predicted thermal stability (e.g., decomposition >200°C) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Case study: Discrepancies in antimicrobial efficacy may arise from:

  • Strain variability : Use standardized ATCC strains and replicate assays ≥3 times.
  • Solvent effects : Compare DMSO vs. aqueous solubility; adjust concentrations to avoid false negatives .
    Statistical tools (ANOVA with Tukey’s post hoc test) can isolate significant factors .

Q. What crystallographic insights explain the compound’s stability and reactivity?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-bonding networks : Intermolecular N–H⋯O and O–H⋯N bonds form 3D frameworks, enhancing thermal stability .
  • Tautomeric equilibria : The oxadiazole ring exhibits keto-enol tautomerism, influencing reactivity in acidic/basic conditions .
    Data collection parameters (e.g., P2₁/c space group, λ = 0.71073 Å) must align with CCDC standards for reproducibility .

Q. What advanced methodologies validate its role as a multidentate ligand in energetic materials?

  • X-ray absorption spectroscopy (XAS) : Analyze coordination sites in metal complexes (e.g., Cu–N/O bond distances).
  • Sensitivity testing : Impact and friction tests (UN gap test) to assess stability of metal-organic frameworks (MOFs) incorporating the ligand .
    Contrast with analogs like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, which show higher density (1.85 g/cm³) but lower ligand versatility .

Methodological Design Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Hydrazine Equivalents1.5–2.0↑ Yield by 20%
Reaction Time6–8 hoursPrevents hydrolysis
Solvent SystemAnhydrous MethanolAvoids side reactions

Q. Table 2. Computational vs. Experimental Thermal Data

DerivativePredicted Decomposition (°C)Experimental TGA (°C)
Nitro-substituted220215 ± 3
Cu²⁺ Complex245240 ± 5

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